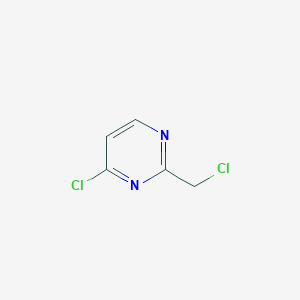

4-Chloro-2-(chloromethyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-(chloromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(chloromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLWHIYGDWYWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697728 | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-28-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Bifunctional Pyrimidine Building Block

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine

In the landscape of modern drug discovery and agrochemical development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in numerous bioactive compounds underscores its value as a privileged structure. The subject of this guide, 4-Chloro-2-(chloromethyl)pyrimidine, represents a particularly valuable synthetic intermediate. It is a bifunctional electrophile, featuring two distinct chlorine atoms with orthogonal reactivity. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group at C2 readily undergoes SN2-type reactions. This dual reactivity allows for sequential, site-selective derivatization, making it a powerful tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

This document provides a comprehensive, field-proven guide to the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of 4-Chloro-2-(chloromethyl)pyrimidine reveals a clear and practical path forward.

Caption: Retrosynthetic analysis of the target molecule.

The analysis points to a two-step strategy:

-

Side-Chain Chlorination: The chloromethyl group can be installed via a late-stage free-radical chlorination of a methyl group. This leads us to the key intermediate, 4-Chloro-2-methylpyrimidine .

-

Aromatic Chlorination: The chloro group at the 4-position of the pyrimidine ring can be introduced by treating the corresponding hydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This identifies 2-Methyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-Methylpyrimidin-4(3H)-one) as the logical starting material.

This approach is advantageous as it utilizes readily available precursors and separates the two distinct chlorination reactions, allowing for greater control over each transformation.

The Primary Synthetic Pathway: A Stepwise Elucidation

We will now detail the forward synthesis, providing both the mechanistic rationale and a comprehensive experimental protocol for each step.

Step 1: Synthesis of 4-Chloro-2-methylpyrimidine

The conversion of a hydroxypyrimidine to a chloropyrimidine is a cornerstone transformation in heterocyclic chemistry. The "hydroxy" group is, in reality, part of a more stable amide-like keto-enol tautomeric system (a pyrimidinone), which requires a potent reagent to activate the oxygen for substitution.

Principle & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1] It serves a dual purpose: it acts as both the chlorinating agent and a dehydrating agent. The reaction mechanism involves the initial formation of a phosphate ester intermediate from the pyrimidinone tautomer. This transforms the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion, either from the POCl₃ itself or from the generated byproducts, displaces the phosphate moiety to yield the desired chloropyrimidine.[2] The addition of a tertiary amine, such as triethylamine or pyridine, is crucial. It acts as a base to neutralize the HCl byproduct generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[1]

Caption: Step 1: Aromatic chlorination of the pyrimidine ring.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine [1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), disperse 2-methyl-4-hydroxypyrimidine (1.0 eq., e.g., 100 g) in phosphorus oxychloride (5-10 eq., e.g., 375 mL).

-

Cooling & Base Addition: Cool the stirred suspension to 5-10 °C using an ice-water bath.

-

Controlled Addition: Add triethylamine (0.5-0.7 eq., e.g., 50 mL) dropwise via the dropping funnel. The addition is exothermic and will produce white fumes (triethylamine hydrochloride). Maintain the temperature below 25 °C during the addition.

-

Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 105 °C) and maintain for 2-5 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 1 kg) in a separate large beaker with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral (pH ~7), followed by a wash with saturated brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by vacuum distillation or recrystallization to afford 4-chloro-2-methylpyrimidine as a solid.

| Parameter | Value | Source |

| Starting Material | 2-Methyl-4-hydroxypyrimidine | [1] |

| Reagents | POCl₃, Triethylamine | [1] |

| Temperature | 5 °C to Reflux | [1] |

| Reaction Time | 2-5 hours | [1] |

| Typical Yield | 80-90% | [1] |

| Purity (Post-Purification) | >98% | [1] |

Step 2: Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine

With the 4-chloro-2-methylpyrimidine intermediate in hand, the next challenge is to selectively chlorinate the methyl group without disturbing the chlorinated aromatic ring. This requires a shift in chemical strategy from ionic/polar reactions to a free-radical pathway.

Principle & Rationale: Direct chlorination of the methyl group is achieved via a free-radical substitution mechanism.[3][4] This method is highly selective for aliphatic C-H bonds over aromatic ones under the right conditions. The reaction is initiated by generating chlorine radicals (Cl•) from chlorine gas (Cl₂). This can be accomplished either by exposure to ultraviolet (UV) light or by the addition of a chemical radical initiator, such as azobisisobutyronitrile (AIBN). The chlorine radical then abstracts a hydrogen atom from the methyl group, creating a resonance-stabilized benzylic-type radical. This radical reacts with another molecule of Cl₂ to form the product and a new chlorine radical, thus propagating the chain reaction.

Caption: Step 2: Free-radical side-chain chlorination.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine (Adapted from Pyridine Analogues) [3][4]

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer, dissolve 4-chloro-2-methylpyrimidine (1.0 eq.) in an inert solvent like carbon tetrachloride or water.

-

Initiator Addition: If using a chemical initiator, add AIBN (0.01-0.05 eq.).

-

Heating: Heat the reaction mixture to 65-70 °C.

-

Chlorine Gas Introduction: Begin bubbling chlorine gas through the solution at a controlled rate. If using UV initiation, ensure the reaction vessel is irradiated with a suitable UV lamp.

-

pH Control (if using water): The reaction generates HCl. If water is the solvent, the pH will drop. It can be advantageous to neutralize the generated HCl by the controlled addition of a basic solution (e.g., aqueous NaOH) to maintain a pH between 0.5 and 3.0, which can improve reaction smoothness.[4]

-

Monitoring: Monitor the reaction progress by GC analysis, observing the disappearance of the starting material and the appearance of the mono-, di-, and trichlorinated products. Stop the chlorine flow when the desired conversion to the monochlorinated product is maximized to prevent over-chlorination.

-

Work-up: Cool the reaction mixture. If an organic solvent was used, wash the solution with water, then with a dilute sodium bicarbonate solution, and finally with brine. If water was the solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of chlorinated products, is purified by vacuum distillation to isolate the 4-Chloro-2-(chloromethyl)pyrimidine fraction.

| Parameter | Value | Source |

| Starting Material | 4-Chloro-2-methylpyrimidine | [3],[4] |

| Reagents | Cl₂, AIBN (or UV light) | [3],[4] |

| Temperature | 65-70 °C | [3] |

| Key Consideration | Careful monitoring to prevent over-chlorination | [3] |

| Typical Yield (Mono-chloro) | 60-70% (unoptimized) | [3] |

| Main Byproducts | Dichloro- and trichloromethyl derivatives | [3] |

Experimental Workflow Visualization

A clear workflow diagram is essential for laboratory implementation.

Caption: Step-by-step experimental workflows.

Safety and Handling Considerations

Chemical synthesis must be approached with an unwavering commitment to safety. The reagents used in this synthesis pathway are hazardous and require strict handling protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[5] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. A quench solution (e.g., dilute sodium bicarbonate) should be readily available.

-

Chlorine Gas (Cl₂): Extremely toxic and corrosive. It is a severe respiratory irritant. A dedicated gas delivery system with flow control is required, and the entire apparatus must be located within a fume hood. A gas scrubber containing a sodium thiosulfate solution should be used to neutralize any unreacted chlorine gas exiting the condenser.

-

Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂): These are suspected carcinogens and should be handled with care to minimize exposure.

-

Exothermic Reactions: Both the addition of triethylamine to POCl₃ and the quenching of the POCl₃ reaction mixture are highly exothermic. Proper cooling and slow, controlled addition are critical to prevent runaway reactions.

Conclusion

The synthesis of 4-Chloro-2-(chloromethyl)pyrimidine is most reliably and efficiently achieved through a two-step process starting from 2-methyl-4-hydroxypyrimidine. The initial aromatic chlorination using phosphorus oxychloride, followed by a controlled free-radical chlorination of the side-chain methyl group, provides a robust and scalable route to this valuable bifunctional intermediate. Success hinges on a thorough understanding of the distinct mechanisms at play in each step and meticulous control over reaction conditions, particularly temperature, reagent stoichiometry, and reaction time to prevent byproduct formation. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge and practical framework for researchers and process chemists to confidently produce this key building block for their discovery and development programs.

References

-

Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.). Russian Journal of General Chemistry. Available at: [Link]

- Process for the preparation of chloropyrimidines. (1996). Google Patents.

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). National Center for Biotechnology Information. Available at: [Link]

- Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents.

- Synthesis of chlorinated pyrimidines. (2004). Google Patents.

-

Phosphoryl chloride. (n.d.). Wikipedia. Available at: [Link]

-

2-Chloropyrimidine. (n.d.). Organic Syntheses. Available at: [Link]

- Process for producing 4-chloro-2-methylthiopyrimidines. (2006). Google Patents.

- Preparation method for chloropyrimidine compound. (2015). Google Patents.

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2021). Royal Society of Chemistry. Available at: [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. (2019). Indian Chemical Society. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. Available at: [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2019). ResearchGate. Available at: [Link]

- Method of side-chain chlorination of 2-chloro-methylpyridine. (1997). Google Patents.

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 4-Chloro-2-(chloromethyl)pyrimidine (CAS 3842-28-2) for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold with Dual Reactivity

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. 4-Chloro-2-(chloromethyl)pyrimidine, with the CAS number 3842-28-2, is a highly versatile bifunctional reagent that serves as a critical building block in the synthesis of complex, biologically active molecules. Its unique structure, featuring two distinct electrophilic sites—a reactive chloromethyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring—offers a platform for sequential and selective chemical modifications. This dual reactivity allows for the strategic introduction of diverse functionalities, making it an invaluable tool in the construction of compound libraries for drug discovery programs, particularly in the development of kinase inhibitors. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this key synthetic intermediate, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2-(chloromethyl)pyrimidine is presented in the table below.

| Property | Value | Source |

| CAS Number | 3842-28-2 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.01 g/mol | |

| Appearance | Likely a solid | |

| Boiling Point | 95 °C at 10 Torr | |

| Density | 1.410 g/cm³ (Predicted) | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |

Synthesis and Purification: A Plausible and Efficient Route

Proposed Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine

Sources

A Senior Application Scientist's Guide to the Reactivity of 4-Chloro-2-(chloromethyl)pyrimidine with Nucleophiles

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of 4-chloro-2-(chloromethyl)pyrimidine, a pivotal building block in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic principles governing its reactions with a diverse range of nucleophiles. We will explore the molecule's dual electrophilic nature, the factors dictating regioselectivity between nucleophilic aromatic substitution (SNAr) at the C4 position and bimolecular nucleophilic substitution (SN2) at the chloromethyl group, and provide field-proven insights into optimizing reaction outcomes. This guide is structured to be a self-validating system, with every claim and protocol grounded in authoritative, citable references.

Introduction: The Strategic Importance of 4-Chloro-2-(chloromethyl)pyrimidine

The pyrimidine scaffold is a cornerstone of modern drug discovery, forming the core of numerous therapeutic agents.[1] The title compound, 4-chloro-2-(chloromethyl)pyrimidine, presents a unique synthetic opportunity due to its two distinct electrophilic centers. The strategic functionalization of this molecule allows for the introduction of diverse pharmacophores, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. Understanding and controlling its reactivity is therefore paramount for any scientist working in this field.

The Dichotomy of Reactivity: Two Electrophilic Sites

The core of 4-chloro-2-(chloromethyl)pyrimidine's reactivity lies in the presence of two chlorine-bearing carbon atoms, each susceptible to nucleophilic attack through different mechanisms.

-

C4 Position: The chlorine atom attached to the pyrimidine ring at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, facilitating the attack of nucleophiles.[2] In general, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[3][4] This is attributed to the higher LUMO coefficient at C4, making it the kinetically favored site of attack.[4]

-

Chloromethyl Group: The chlorine atom in the 2-(chloromethyl) group is susceptible to a bimolecular nucleophilic substitution (SN2) reaction.[5] This is a classic SN2 pathway where the nucleophile attacks the sp³-hybridized carbon, displacing the chloride leaving group.[6]

The challenge and the opportunity lie in selectively targeting one of these sites over the other. This selectivity is governed by a nuanced interplay of factors including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.

Visualizing the Competing Pathways

Caption: Figure 1: Competing Nucleophilic Attack Pathways.

Mechanistic Deep Dive: SNAr vs. SN2

A thorough understanding of the underlying mechanisms is crucial for predicting and controlling the outcome of reactions with 4-chloro-2-(chloromethyl)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) at C4

The SNAr mechanism at the C4 position is a two-step addition-elimination process.

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the ring.

-

Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the substituted product.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[7]

Bimolecular Nucleophilic Substitution (SN2) at the Chloromethyl Group

The SN2 reaction at the 2-(chloromethyl) group is a concerted, one-step process.[8] The nucleophile attacks the electrophilic carbon from the backside relative to the chlorine atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This reaction results in an inversion of stereochemistry if the carbon were chiral.

Visualizing the Mechanisms

Caption: Figure 2: SNAr and SN2 Mechanisms.

The Decisive Factor: Regioselectivity and the Hard and Soft Acids and Bases (HSAB) Principle

The regioselectivity of nucleophilic attack on 4-chloro-2-(chloromethyl)pyrimidine can often be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[1][9] This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[1]

-

Hard Electrophilic Center (C4): The sp²-hybridized carbon at the C4 position of the pyrimidine ring is considered a "harder" electrophilic center due to its higher positive charge density.

-

Soft Electrophilic Center (Chloromethyl Carbon): The sp³-hybridized carbon of the chloromethyl group is considered a "softer" electrophilic center.

Consequently:

-

Hard Nucleophiles (e.g., alkoxides, primary amines) will tend to preferentially attack the harder C4 position, leading to SNAr products.

-

Soft Nucleophiles (e.g., thiolates, iodide) will favor attack at the softer chloromethyl carbon, resulting in SN2 products.

It is important to note that this is a qualitative model, and other factors such as sterics and reaction conditions can also significantly influence the outcome.

A Comparative Guide to Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the reaction of 4-chloro-2-(chloromethyl)pyrimidine with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Predominant Reaction | Typical Conditions | Product Type | Reference(s) |

| N-Nucleophiles | Primary/Secondary Amines | SNAr at C4 | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | 4-Amino-2-(chloromethyl)pyrimidine | [10] |

| Anilines | SNAr at C4 | Acid or base catalysis, various solvents | 4-Anilino-2-(chloromethyl)pyrimidine | [10] | |

| O-Nucleophiles | Alkoxides/Phenoxides | SNAr at C4 | Strong base (e.g., NaH), Solvent (e.g., THF, DMF) | 4-Alkoxy/Phenoxy-2-(chloromethyl)pyrimidine | [10] |

| S-Nucleophiles | Thiolates | SN2 at CH₂Cl | Base (e.g., NaOEt, K₂CO₃), Solvent (e.g., EtOH, DMF) | 4-Chloro-2-(thiomethyl)pyrimidine | [10] |

| C-Nucleophiles | Cyanide | SNAr at C4 | NaCN, DMSO | 4-Cyano-2-(chloromethyl)pyrimidine | [11] |

Experimental Protocols: Field-Proven Methodologies

The following are generalized, yet robust, protocols that serve as excellent starting points for the synthesis of derivatives of 4-chloro-2-(chloromethyl)pyrimidine.

General Protocol for SNAr with an Amine Nucleophile

-

To a solution of 4-chloro-2-(chloromethyl)pyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) is added the amine nucleophile (1.0-2.2 eq.).

-

A base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-3.0 eq.) is added to neutralize the HCl generated during the reaction.[10]

-

The reaction mixture is heated (e.g., 60-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-(chloromethyl)pyrimidine derivative.

General Protocol for SN2 with a Thiol Nucleophile

-

To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF) is added a base (e.g., sodium ethoxide or potassium carbonate) (1.1 eq.) to generate the thiolate anion.

-

The solution is stirred at room temperature for 15-30 minutes.

-

4-Chloro-2-(chloromethyl)pyrimidine (1.0 eq.) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated and monitored by TLC or LC-MS. These reactions are often rapid.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-chloro-2-(thiomethyl)pyrimidine derivative.[10]

Visualizing the Experimental Workflow

Caption: Figure 3: General Synthetic Workflow.

Conclusion: A Versatile Tool for the Synthetic Chemist

4-Chloro-2-(chloromethyl)pyrimidine is a powerful and versatile building block in the synthetic chemist's arsenal. Its dual reactivity allows for the selective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. By understanding the fundamental mechanistic principles of SNAr and SN2 reactions, and by applying concepts such as the HSAB principle, researchers can effectively control the regioselectivity of its reactions. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently utilize this important synthetic intermediate in their research and development endeavors.

References

-

Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

-

Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

-

Wikipedia. (n.d.). HSAB theory. [Link]

-

Jordan, R. R., & Knaus, E. E. (2018). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SN AE Mechanism. The Journal of Organic Chemistry, 83(15), 8045-8053. [Link]

-

Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Brown, D. J., & Mason, S. F. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Molecules, 13(7), 1541-1550. [Link]

-

AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

-

National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

-

Chem Help ASAP. (2020, February 2). differences between SNAr & SN2 reactions [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Haas, T. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory. Chemistry LibreTexts. [Link]

-

Santos, C. I. M., & da Silva, M. M. C. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules, 25(11), 2605. [Link]

- Google Patents. (n.d.).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HSAB theory - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Ascendancy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of modern biochemistry and medicinal chemistry. From its early isolation in the 19th century to its central role in the genetic code and its embodiment in a vast array of life-saving therapeutics, the journey of pyrimidine and its derivatives is a testament to the evolution of organic and biological chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these vital compounds. It delves into the foundational synthetic milestones, the elucidation of their structure, their critical role in the discovery of nucleic acids, and the subsequent development of pyrimidine-based drugs that have reshaped modern medicine. Through detailed experimental protocols, comparative data, and visualizations of key pathways, this guide offers field-proven insights for researchers and professionals in drug development, illuminating the causality behind experimental choices and the enduring legacy of this remarkable class of molecules.

The Dawn of Pyrimidine Chemistry: Foundational Syntheses and Structural Elucidation

The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. Early 19th-century chemists, in their explorations of natural products, unknowingly encountered the pyrimidine core. One of the first such derivatives to be isolated was alloxan, obtained by the oxidation of uric acid with nitric acid by Brugnatelli in 1818.[1][2] However, the systematic study of this class of compounds would not begin for several more decades.

A pivotal moment in pyrimidine chemistry arrived in 1879 when French chemist Édouard Grimaux reported the synthesis of barbituric acid.[3] This was achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, a reaction that laid the groundwork for the entire class of barbiturate drugs.[3][4]

It was the German chemist Adolf Pinner who brought a systematic approach to the study of these nitrogen-containing heterocycles. In 1884, Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] A year later, in 1885, he was the first to propose the name "pyrimidin" for this class of compounds.[3]

The parent pyrimidine compound, devoid of the functional groups of its derivatives, was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[5][6] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[4]

Key Foundational Syntheses: Experimental Protocols

The following protocols represent the seminal synthetic methods that opened the door to the vast field of pyrimidine chemistry.

This reaction represents the first laboratory synthesis of a key pyrimidine derivative and is the foundation for the production of barbiturates.

Protocol:

-

Combine malonic acid and urea in a reaction vessel.

-

Slowly add phosphorus oxychloride (POCl₃) as a condensing agent.

-

Heat the mixture to drive the condensation reaction, resulting in the formation of barbituric acid.

-

Isolate and purify the product through recrystallization.

Diagram of Grimaux's Synthesis of Barbituric Acid

Caption: Grimaux's synthesis of barbituric acid from malonic acid and urea.

Pinner's method provided a versatile route to a variety of substituted pyrimidines and was crucial for the systematic study of this class of compounds.

Protocol:

-

React a β-keto ester (e.g., ethyl acetoacetate) or a β-diketone with a non-N-substituted amidine.

-

The condensation is promoted by a strong base.

-

The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring.

-

The resulting pyrimidine derivative is isolated and purified.

Diagram of Pinner's Pyrimidine Synthesis

Caption: Gabriel and Colman's synthesis of the parent pyrimidine.

Structural Elucidation: From Conjecture to Confirmation

The determination of the correct structure of the pyrimidine ring and its derivatives was a gradual process. Pinner's initial proposal in 1885 was a significant step. However, definitive proof of the cyclic and aromatic nature of the pyrimidine core, as well as the precise structures of its derivatives, required the development of advanced analytical techniques.

In the early 20th century, classical chemical degradation and synthesis methods provided initial evidence for the connectivity of atoms within the pyrimidine ring. However, it was the advent of spectroscopic techniques that provided unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy have become indispensable for the structural elucidation of pyrimidine derivatives. [7]These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of substituent positions and the overall molecular structure. [7]* X-ray Crystallography: This powerful technique provides a definitive three-dimensional picture of the atomic arrangement within a crystal. [8]X-ray crystallography was instrumental in confirming the planar, aromatic structure of the pyrimidine ring and in determining the precise bond lengths and angles of pyrimidine nucleobases, which was crucial for understanding the structure of DNA. [8][9]

Pyrimidines in the Spotlight of Biology: The Discovery of Nucleobases

The biological significance of pyrimidines came into sharp focus with the investigation of nucleic acids. In 1893, Albrecht Kossel and Albert Neumann isolated a pyrimidine derivative from calf thymus glands, which they named thymine . [10]Shortly thereafter, cytosine and uracil were also isolated from nucleic acids. [11]The name "uracil" was coined in 1885 by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid. [12]By 1903, all three of these fundamental pyrimidine nucleobases had been synthesized in the laboratory. [11] The discovery of these pyrimidine bases, along with the purine bases adenine and guanine, was a critical step leading to the elucidation of the structure of DNA by Watson and Crick in 1953. The understanding that the pyrimidine bases (cytosine and thymine in DNA; cytosine and uracil in RNA) form specific hydrogen bonds with the purine bases was fundamental to the double helix model. [13][14]

The Therapeutic Revolution: Pyrimidine-Based Drugs

The versatile structure of the pyrimidine ring has made it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide range of therapeutic agents.

Barbiturates: The First Wave of Pyrimidine Sedatives

Following Grimaux's synthesis of barbituric acid, the early 20th century saw the development of a plethora of barbiturate drugs. The first to be used medically was barbital, introduced in 1904. [1][15]This was followed by the synthesis of phenobarbital in 1911, which is still used today for its anticonvulsant properties. [6][16]Over 2,500 barbiturates were synthesized throughout the 20th century, with about 50 of them being used clinically for their sedative and hypnotic effects. [6][15]

Sulfonamides: A New Era in Antibacterial Chemotherapy

The discovery of sulfonamide antibacterial agents in the 1930s marked a turning point in the fight against bacterial infections. Many of these "sulfa drugs" incorporate a pyrimidine ring, which was found to enhance their therapeutic properties. The development of pyrimidine-sulfonamide hybrids continues to be an active area of research for new antimicrobial and anticancer agents. [7][17][18]

Pyrimidine Derivatives in Modern Medicine

The therapeutic applications of pyrimidine derivatives have expanded dramatically since the mid-20th century.

-

Anticancer Agents: Pyrimidine analogs, such as 5-fluorouracil, are widely used in cancer chemotherapy. [19]They often act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. [19][20]* Antiviral Drugs: The development of zidovudine (AZT), a pyrimidine nucleoside analog, in 1987 was a major breakthrough in the treatment of HIV/AIDS. [21]AZT works by inhibiting the viral enzyme reverse transcriptase, thereby preventing the replication of the virus. [5][22][23]* Diuretics: Pyrimidine derivatives have also been developed as diuretics, which are used to treat conditions such as hypertension and edema. [24][25]

The Cellular Machinery: Pyrimidine Biosynthesis

Cells have two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.

De Novo Pyrimidine Synthesis

This pathway builds the pyrimidine ring from simple precursor molecules. The key steps are:

-

Formation of Carbamoyl Phosphate: The enzyme carbamoyl phosphate synthetase II catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP. [26][27]2. Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate. [2][28]3. Ring Closure to Dihydroorotate: The enzyme dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate. [28]4. Oxidation to Orotate: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase. [28]5. Formation of Orotidine 5'-Monophosphate (OMP): Orotate is converted to OMP. [28]6. Decarboxylation to Uridine 5'-Monophosphate (UMP): OMP is decarboxylated to form UMP, the precursor for other pyrimidine nucleotides. [2][28]

Diagram of De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pathway of pyrimidine biosynthesis.

Salvage Pathway

The salvage pathway recycles pre-formed pyrimidine bases and nucleosides from the breakdown of DNA and RNA. [26]This pathway is less energy-intensive than de novo synthesis and is particularly important in certain tissues. [26]

Comparative Analysis of Pyrimidine Synthesis Methods

The efficiency of pyrimidine synthesis has evolved significantly since the pioneering work of the 19th century. Modern methods often offer higher yields, shorter reaction times, and milder conditions.

| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference(s) |

| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [29] |

| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [29] |

| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate | [29] |

| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [29] |

Conclusion

The journey of pyrimidine and its derivatives, from their initial discovery in the 19th century to their central role in modern science and medicine, is a compelling narrative of scientific progress. The foundational synthetic work of chemists like Grimaux, Pinner, and Gabriel laid the groundwork for our understanding of this vital heterocyclic system. The subsequent discovery of pyrimidine nucleobases was a watershed moment in biology, paving the way for the elucidation of the structure and function of nucleic acids. The therapeutic potential of the pyrimidine scaffold was quickly realized with the advent of barbiturates and has since expanded to encompass a vast array of life-saving drugs. For researchers and drug development professionals, a deep understanding of the history and chemistry of pyrimidines provides a crucial foundation for the design and synthesis of the next generation of innovative therapeutics. The enduring legacy of the pyrimidine core ensures its continued prominence in the ongoing quest to understand and improve human health.

References

- What is the mechanism of Zidovudine?

- Siegmund Gabriel - Wikipedia.

- Siegmund Gabriel - Prabook.

- Zidovudine: Uses, Dosage, Side-Effects and Mechanism of Action - MrMed.

- Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed. (1988-08-29).

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- The history of barbiturates a century after their clinical introduction - PMC.

- Barbitur

- Pyrimidine - Wikipedia.

- Pyrimidine Nucleosides - ScienceDirect.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021-04-07).

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.

- Louis Édouard Grimaux - SciELO México.

-

Barbiturates drug profile | - European Union.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023-10-18).

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre

- Pyrimidine biosynthesis pathway -de novo and salvage pathway. The solid...

- Correction d'image : un Édouard Grimaux opportuniste ! - OpenEdition Journals.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12).

- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Deriv

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- De Novo Pyrimidine Synthesis - BOC Sciences.

- Pyrimidine - Wikipedia.

- Pyrimidine, benzothiazole, and sulfonamide compounds as antiviral agents.

- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods - Benchchem.

- Thymine - Wikipedia.

- SYNTHESIS OF BARBITURIC ACID DERIV

- Barbitur

- Pinner pyrimidine synthesis | PPTX - Slideshare.

- Uracil - Wikipedia.

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024-01-31).

- The invention of diuretics - History of Nephrology. (2017-11-26).

- X-ray crystallography - Wikipedia.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchG

- Uracil | Nucleobase, Nucleoside & DNA | Britannica.

- Uracil - National Human Genome Research Institute (NHGRI).

- Biological and medicinal significance of pyrimidines - ResearchG

- (PDF)

- Loop Diuretics: An Overview of Its History and Evolution - JAPI. (2024-09-01).

Sources

- 1. scribd.com [scribd.com]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. The father of the mother of the mother of Doron Zeilberger [sites.math.rutgers.edu]

- 5. Siegmund Gabriel - Wikipedia [en.wikipedia.org]

- 6. prabook.com [prabook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. [Edouard Grimaux: from the pharmacy of the Marines to higher learning, then to the Academy of Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [iris.uniroma3.it]

- 12. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Petites histoires de la chimie - Édouard Grimaux, ça fermente ! | Mediachimie [mediachimie.org]

- 16. Adolf Pinner - Wikipedia [en.wikipedia.org]

- 17. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.com [encyclopedia.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Adolf Pinner – Wikipedia [de.wikipedia.org]

- 24. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]

- 25. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 26. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 27. socgeo-rochefort.fr [socgeo-rochefort.fr]

- 28. The Gabriel Synthesis: A Method for Producing Primary Amines | Algor Cards [cards.algoreducation.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Guide to Chloromethylpyrimidines: A Deep Dive into Fundamental Reactions

Introduction: The Pyrimidine Core and the Power of the Chloromethyl Group

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis of everything from nucleic acids to a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. For researchers, scientists, and drug development professionals, the ability to strategically functionalize this privileged scaffold is paramount. 2-(Chloromethyl)pyrimidine and its analogues stand out as exceptionally valuable building blocks in this endeavor.[1]

The utility of chloromethylpyrimidines lies in the dual reactivity offered by the molecule: the pyrimidine ring itself, which can be susceptible to nucleophilic aromatic substitution, and the highly reactive chloromethyl group. This guide provides an in-depth exploration of the fundamental reactions of chloromethylpyrimidines, moving beyond simple procedural lists to explain the underlying principles and causality that govern experimental choices. We will delve into the core reactions—nucleophilic substitution, oxidation, reduction, and cross-coupling—providing field-proven insights and detailed protocols to empower your synthetic strategies.

Synthesis of Chloromethylpyrimidine Scaffolds

The generation of the chloromethylpyrimidine intermediate is a critical first step. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrimidine ring. The two most common strategies involve the direct chlorination of a hydroxymethylpyrimidine or the radical chlorination of a methylpyrimidine.

Pathway 1: Chlorination of Hydroxymethylpyrimidines

This is arguably the most direct and widely used method, leveraging the conversion of a stable alcohol to a reactive alkyl chloride. Thionyl chloride (SOCl₂) is the most common chlorinating agent for this transformation.

-

Expertise & Experience: The choice of thionyl chloride is deliberate. It is highly effective for converting primary alcohols to chlorides via an Sₙi (internal nucleophilic substitution) mechanism, which proceeds with retention of configuration (though not relevant for an achiral center). A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup. The reaction is typically performed in an inert solvent or neat with excess thionyl chloride.

Detailed Protocol: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine from (2-Chloropyrimidin-4-yl)methanol[3]

Objective: To convert the hydroxymethyl group of (2-chloropyrimidin-4-yl)methanol into a chloromethyl group.

Materials:

-

(2-Chloropyrimidin-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (2-chloropyrimidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 7 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Carefully add thionyl chloride (1.0 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting crude 2-chloro-4-(chloromethyl)pyrimidine, often obtained as an oil, can typically be used in the next step without further purification.

Expected Yield: ~74%[3]

Caption: Core synthetic pathways to chloromethylpyrimidines.

Fundamental Reaction I: Nucleophilic Substitution

The cornerstone of chloromethylpyrimidine reactivity is the nucleophilic substitution at the methylene carbon. This reaction is the primary method for introducing a vast array of functionalities, making it a workhorse in library synthesis for drug discovery.

Mechanism: A Highly Favorable Sₙ2 Reaction

The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

-

Causality: The pyrimidine ring is strongly electron-withdrawing due to the presence of two electronegative nitrogen atoms. This property significantly enhances the electrophilicity of the adjacent methylene carbon (C-CH₂-Cl), making it highly susceptible to attack by nucleophiles. Compared to a standard benzylic halide like benzyl chloride, the methylene carbon in 2-(chloromethyl)pyrimidine is more electron-deficient, which generally accelerates the Sₙ2 reaction rate.[5] The reaction involves a backside attack by the nucleophile, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry (if a chiral center were present).[4]

Caption: General Sₙ2 mechanism on a chloromethylpyrimidine.

Common Nucleophiles and Experimental Protocols

A wide variety of nucleophiles can be employed, generally categorized by the attacking atom (Nitrogen, Oxygen, or Sulfur).

Table 1: Nucleophilic Substitution Reactions with 2-(Chloromethyl)pyrimidine Hydrochloride

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 | [6] |

| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 | [6] | |

| Oxygen | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8-12 | 70-85 | [7] |

| Sulfur | Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >90 |[6] |

Detailed Protocol: N-Alkylation of an Aniline[7]

Objective: To form a C-N bond via Sₙ2 reaction between 2-(chloromethyl)pyrimidine and an aniline derivative.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

Comparative Reactivity: Chloromethyl vs. Ring Chloro Substituents (SₙAr)

When a chloromethylpyrimidine also bears chloro-substituents on the ring (e.g., 2,4-dichloro-5-chloromethylpyrimidine), a competition arises between Sₙ2 at the chloromethyl group and Nucleophilic Aromatic Substitution (SₙAr) at the ring carbons.

-

Expertise & Experience: The Sₙ2 reaction at the sp³-hybridized chloromethyl carbon is almost always kinetically faster and occurs under milder conditions than SₙAr at the sp²-hybridized ring carbons. SₙAr requires more forcing conditions (higher temperatures, stronger bases) and its regioselectivity is governed by the electronic properties of the pyrimidine ring. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[8] However, this selectivity can be inverted to C2 depending on the substituents present on the ring and the specific reaction conditions.[8] This allows for a sequential and regioselective functionalization strategy: first, a mild Sₙ2 reaction on the chloromethyl group, followed by a more forcing SₙAr reaction on the ring.

Caption: Sequential functionalization workflow.

Fundamental Reaction II: Oxidation to Pyrimidine Carboxaldehydes

The conversion of the chloromethyl group to a formyl (aldehyde) group is a valuable transformation, as pyrimidine carboxaldehydes are versatile intermediates for reactions such as reductive aminations, Wittig reactions, and condensations. Two classical methods are particularly relevant: the Sommelet reaction and the Kornblum oxidation.

The Sommelet Reaction

The Sommelet reaction converts a benzylic (or heteroaromatic) halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[5][9]

-

Mechanism: The reaction proceeds by initial Sₙ2 attack of a nitrogen atom in hexamine on the chloromethyl group to form a quaternary ammonium salt. Upon heating in aqueous or alcoholic media, this salt hydrolyzes. A series of steps involving hydride transfer and imine formation ultimately leads to the aldehyde.[9]

Detailed Protocol: Sommelet Reaction (Representative)

Objective: To oxidize a chloromethylpyrimidine to the corresponding pyrimidine carboxaldehyde.

Materials:

-

Chloromethylpyrimidine (1.0 eq)

-

Hexamine (1.1-1.5 eq)

-

Ethanol (60% aqueous solution)

Procedure:

-

In a round-bottom flask, dissolve the chloromethylpyrimidine in 60% aqueous ethanol.

-

Add hexamine to the solution and heat the mixture to reflux. The reaction time can vary (typically 2-5 hours) and should be monitored by TLC.

-

Upon completion, the aldehyde product can often be isolated by steam distillation from the reaction mixture.

-

Alternatively, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or distillation.

The Kornblum Oxidation

The Kornblum oxidation is another classic method that uses dimethyl sulfoxide (DMSO) as the oxidant to convert alkyl halides to carbonyl compounds.[10]

-

Causality: This method is particularly useful for substrates that are sensitive to harsher oxidizing agents. The reaction begins with the Sₙ2 displacement of the chloride by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a mild base (like sodium bicarbonate), a proton is removed from the alpha-carbon, and the resulting intermediate collapses to form the aldehyde and dimethyl sulfide.[10] The high temperatures often required (80-150 °C) are a key consideration.[10]

Detailed Protocol: Kornblum Oxidation (Representative)[10]

Objective: To oxidize a chloromethylpyrimidine using DMSO.

Materials:

-

Chloromethylpyrimidine (1.0 eq)

-

Dimethyl sulfoxide (DMSO) (as solvent and reagent)

-

Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

Procedure:

-

Combine the chloromethylpyrimidine and sodium bicarbonate in a flask.

-

Add DMSO as the solvent.

-

Heat the heterogeneous mixture with vigorous stirring to 100-150°C.

-

Monitor the reaction by TLC until the starting material is consumed (typically several hours).

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice-water to precipitate or phase-separate the product.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash thoroughly with water to remove residual DMSO, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Fundamental Reaction III: Reduction to Methylpyrimidines

The reduction of the chloromethyl group to a methyl group is a dehalogenation reaction that can be crucial for removing the reactive handle after it has served its synthetic purpose. The most common and effective method for this transformation is catalytic hydrogenolysis.

Mechanism: Catalytic Hydrogenolysis

This reaction involves the cleavage of the carbon-chlorine bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

-

Expertise & Experience: The benzyl-like nature of the chloromethyl group makes the C-Cl bond susceptible to cleavage by hydrogenolysis. The reaction proceeds on the surface of the palladium catalyst, where both hydrogen and the substrate are adsorbed. The process involves oxidative addition of the C-Cl bond to the Pd(0) surface, followed by reaction with adsorbed hydrogen (hydride) and reductive elimination to yield the methylpyrimidine and HCl. A base (like NaOAc, Et₃N, or K₂CO₃) is often added to neutralize the in-situ generated HCl, which can otherwise poison the catalyst or promote side reactions. For substrates containing chloro-substituents on the pyrimidine ring, careful control of conditions is necessary to achieve selective hydrogenolysis of the chloromethyl group without reducing the ring chlorides. Using a catalyst poison, such as pyridine or diphenylsulfide, can sometimes help improve this selectivity.

Detailed Protocol: Catalytic Hydrogenolysis of a Chloromethylpyrimidine

Objective: To selectively reduce the chloromethyl group to a methyl group.

Materials:

-

Chloromethylpyrimidine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (1.5 eq)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add the chloromethylpyrimidine, the solvent (methanol or ethanol), and the base (e.g., sodium acetate).

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen (typically 1-3 atm or balloon pressure) and stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or by hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by standard methods such as extraction, chromatography, or crystallization.

Fundamental Reaction IV: Palladium-Catalyzed Cross-Coupling

While the chloromethyl group's reactivity is dominated by nucleophilic substitution, the chloro-substituents on the pyrimidine ring are ideal handles for palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for creating carbon-carbon and carbon-heteroatom bonds directly on the core scaffold. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful methods in this context.

The Suzuki-Miyaura Coupling

This reaction couples an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide. It is exceptionally robust and tolerant of a wide range of functional groups.

-

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the chloropyrimidine to a Pd(0) complex; (2) Transmetalation, where the organic group is transferred from the boron atom to the palladium center (this step requires activation of the boronic acid with a base); and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

The Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

-

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the chloropyrimidine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the arylated alkyne product and regenerate the catalysts.

Caption: Key Pd-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of a Dichloropyrimidine

Objective: To selectively form a C-C bond at one of the chloro-positions of a dichloropyrimidine derivative.

Materials:

-

4,6-Dichloropyrimidine derivative (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)

Procedure:

-

In a Schlenk flask or microwave vial, combine the dichloropyrimidine, arylboronic acid, base, palladium catalyst, and ligand.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-120°C (or use microwave irradiation) and stir until TLC or LC-MS indicates consumption of the starting material.

-

Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

Chloromethylpyrimidines are powerful and versatile intermediates in modern organic synthesis. Their fundamental reactions—facile Sₙ2 displacement at the chloromethyl group, controlled oxidation and reduction, and selective cross-coupling at the pyrimidine core—provide a rich toolbox for the construction of complex, high-value molecules. A thorough understanding of the mechanisms and the factors that control reactivity and selectivity is crucial for designing efficient and robust synthetic routes. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their programs for the discovery and development of novel therapeutics and advanced materials.

References

-

Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 61(8), 815. [Link]

-

Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.

- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)

- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. BenchChem Technical Guides.

-

Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217. [Link]

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved January 19, 2026, from [Link]

-

Grokipedia. (n.d.). Kornblum oxidation. Retrieved January 19, 2026, from [Link]

-

SynArchive. (n.d.). Kornblum Oxidation. Retrieved January 19, 2026, from [Link]

-

NIScPR Online Periodical Repository. (2004). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: a new variant of Kornblum's method. Indian Journal of Chemistry - Section B, 43B(02). [Link]

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved January 19, 2026, from [Link]

-

Tumkevicius, S., et al. (2009). Palladium-catalyzed cross-coupling reaction of 2- and/or 5-substituted 4,6-dichloropyrimidines with arylboronic acids. Journal of Heterocyclic Chemistry, 46, 960. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

- Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ChemRxiv.

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903. [Link]

-

ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

-

Springer. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of the Iranian Chemical Society. [Link]

- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved January 19, 2026, from [Link]

-

NIH. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem. [Link]

- ResearchGate. (2025). Theoretical studies of SN2 transition states. Substituent effects. Journal of Molecular Structure: THEOCHEM.

-

ACS Publications. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

-

Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved January 19, 2026, from [Link]

-

Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved January 19, 2026, from [Link]

-

Chem-Station. (2018). Kornblum Oxidation. Retrieved January 19, 2026, from [Link]

-

Duke University. (n.d.). DMSO Oxidation. Retrieved January 19, 2026, from [Link]

-

NIH. (2010). A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties. Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved January 19, 2026, from [Link]

-

NIH. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. [Link]

-

PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

-

PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

Sources

- 1. A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. grokipedia.com [grokipedia.com]

- 8. synarchive.com [synarchive.com]

- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine Derivatives

Foreword for the Modern Researcher

The pyrimidine core is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield groundbreaking therapeutics. Within this class, halo-substituted pyrimidines are exceptionally valuable as versatile intermediates, offering multiple reactive sites for the strategic construction of complex molecular architectures. This guide focuses on a particularly useful building block: 4-chloro-2-(chloromethyl)pyrimidine . Its dual electrophilic nature—a reactive chloromethyl group at the C2 position and a displaceable chlorine atom at the C4 position—makes it an ideal starting point for creating diverse libraries of compounds, especially in the pursuit of novel kinase inhibitors.

This document deviates from rigid templates to provide a logical, in-depth narrative tailored to the practicing scientist. We will explore the most practical and efficient synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide detailed, field-tested protocols. The goal is not just to provide a recipe but to arm you with the scientific rationale needed to troubleshoot, adapt, and innovate in your own research.

I. Strategic Overview of Synthetic Pathways

The synthesis of 4-chloro-2-(chloromethyl)pyrimidine can be approached from two primary strategic directions, each with its own merits depending on the availability of starting materials.

-

Route A: Side-Chain Functionalization. This is arguably the most direct approach. It begins with a commercially available or readily synthesized precursor, 2-methyl-4-hydroxypyrimidine. The core is first chlorinated at the C4 position, followed by a selective radical chlorination of the C2-methyl group.

-

Route B: Ring Chlorination. This strategy involves synthesizing a precursor with the C2-hydroxymethyl side chain already in place, namely 2-(hydroxymethyl)-4-hydroxypyrimidine. The final step involves a di-chlorination reaction to convert both the C4-hydroxyl and the C2-hydroxymethyl groups into their corresponding chlorides.